2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol is a bicyclic compound that features a diazabicyclo structure. This compound is known for its unique chemical properties and is used in various fields such as organic synthesis, catalysis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol has a wide range of applications in scientific research:
Biology: Employed in biochemical studies as a reagent for enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol involves its ability to act as a nucleophile and base. It can interact with various molecular targets, including enzymes and receptors, through nucleophilic attack and hydrogen bonding. These interactions can modulate biochemical pathways and influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound with similar structural features but different functional groups.
Quinuclidine: Another bicyclic amine with distinct chemical properties.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A bicyclic compound used as a strong base in organic synthesis .
Uniqueness
2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-ol is unique due to its specific diazabicyclo structure combined with an ethanol moiety. This combination imparts distinct reactivity and solubility properties, making it valuable in various chemical and industrial applications .
Eigenschaften
Molekularformel |
C8H16N2O |
---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
2-(2,5-diazabicyclo[2.2.2]octan-2-yl)ethanol |
InChI |
InChI=1S/C8H16N2O/c11-4-3-10-6-7-1-2-8(10)5-9-7/h7-9,11H,1-6H2 |
InChI-Schlüssel |
DTFZFNJOQKXOBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CN(C1CN2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.